Radiatin

Description

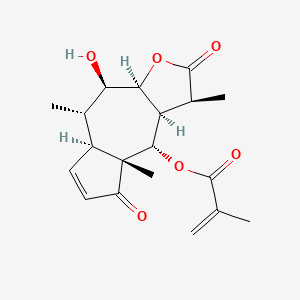

Radiatin (ID 18523) is a plant-derived compound classified as an antitumor and cytotoxic agent, as documented in the Encyclopedia of Traditional Chinese Medicines . Its antitumor activity suggests mechanisms such as apoptosis induction or cell cycle disruption, though further structural and mechanistic studies are required to confirm these hypotheses.

Properties

CAS No. |

25873-31-8 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(1S,3aS,4R,5S,5aS,8aR,9S,9aS)-4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H24O6/c1-8(2)17(22)25-16-13-10(4)18(23)24-15(13)14(21)9(3)11-6-7-12(20)19(11,16)5/h6-7,9-11,13-16,21H,1H2,2-5H3/t9-,10-,11-,13+,14+,15-,16-,19-/m0/s1 |

InChI Key |

UAGDSHSRQZJWSQ-HYJBFAGTSA-N |

SMILES |

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C(=C)C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2C=CC(=O)[C@]2([C@H]([C@@H]3[C@@H](C(=O)O[C@@H]3[C@@H]1O)C)OC(=O)C(=C)C)C |

Canonical SMILES |

CC1C2C=CC(=O)C2(C(C3C(C(=O)OC3C1O)C)OC(=O)C(=C)C)C |

Other CAS No. |

25873-31-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Radiatin with other plant-derived compounds listed in the Encyclopedia of Traditional Chinese Medicines , focusing on pharmacological activities, natural sources, and therapeutic classes.

| Compound ID | Name | Pharmacological Activity | Natural Source(s) | Therapeutic Class |

|---|---|---|---|---|

| 18523 | This compound | Antitumor, cytotoxic | Various plants (unspecified) | Oncology |

| 18527 | Ramalic acid | Not explicitly stated | Snea longissima | Undefined |

| 18531 | Ranaconitine | Not explicitly stated | Various plants | Undefined |

| 18524/18525 | Radicamine A/B | α-Glucosidase inhibition | Undefined | Metabolic disorders (e.g., diabetes) |

| 18526 | Raffinose | Prebiotic, cryoprotectant | Multiple plant species | Nutrition, food science |

Key Observations:

Pharmacological Diversity: Unlike this compound, compounds like Radicamine A/B and Raffinose exhibit non-oncological activities, highlighting the functional divergence among plant-derived metabolites .

Source Specificity : this compound’s broad plant origin contrasts with Ramalic acid, which is uniquely sourced from Snea longissima. This suggests varying ecological or biosynthetic niches .

Research Gaps : Structural and mechanistic data for this compound are absent in the reviewed literature, unlike radioiodinated compounds (e.g., [¹²⁵I]10 in ), where synthesis and stability data are rigorously documented .

Challenges in Comparative Analysis

Structural Ambiguity : The lack of this compound’s molecular details hinders direct comparisons with synthetic antitumor agents (e.g., EGFR inhibitors in ) or structurally characterized natural products .

Data Reproducibility: As per , synthetic protocols for novel compounds must include reagent sources and purity metrics.

Extraction Complexities: notes challenges in analyzing substances within plant matrices, such as incomplete extraction or chemical degradation, which may affect this compound’s reported efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.